molecular formula C8H5NO2S B1406116 6-Hydroxybenzothiazole-2-carboxaldehyde CAS No. 1261744-69-7

6-Hydroxybenzothiazole-2-carboxaldehyde

Cat. No. B1406116
M. Wt: 179.2 g/mol
InChI Key: RHNVXSLNYDENJA-UHFFFAOYSA-N
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Description

6-Hydroxybenzothiazole-2-carboxaldehyde is a chemical compound with the molecular formula C8H5NO2S and a molecular weight of 179.2 g/mol .


Molecular Structure Analysis

The molecular structure of 6-Hydroxybenzothiazole-2-carboxaldehyde consists of a benzothiazole ring with a hydroxy group at the 6th position and a carboxaldehyde group at the 2nd position .

Scientific Research Applications

Enzymatic Degradation of Organic Pollutants

Enzymatic approaches using oxidoreductive enzymes, in the presence of redox mediators, have shown potential in the degradation and transformation of recalcitrant organic pollutants found in industrial wastewater. Compounds like benzothiazoles, when used as redox mediators, can enhance the substrate range and efficiency of pollutant degradation by enzymes such as laccases, manganese peroxidases, and horseradish peroxidases (Husain & Husain, 2007).

Synthetic Chemistry and Medicinal Applications

Benzazoles, including benzothiazoles, are key molecules in medicinal chemistry due to their wide range of biological activities. Synthetic chemists have developed new procedures to access compounds with the guanidine moiety, leading to potential therapeutic agents. These compounds have shown diverse pharmacological activities, including cytotoxic effects and inhibition of cell proliferation via angiogenesis and apoptosis (Rosales-Hernández et al., 2022).

Antioxidant Activity Determination

Various assays, including those based on redox reactions involving benzothiazoles, are employed to determine the antioxidant activity of compounds. These assays are essential in fields ranging from food engineering to pharmacy, contributing to the understanding of antioxidants' role in health and disease prevention (Munteanu & Apetrei, 2021).

CO2 Capture and Conversion

Nitrogen-doped porous polymers, including those based on benzothiazole derivatives, have been explored for CO2 capture and conversion. These materials offer sustainable and cost-effective solutions for CO2 sequestration, highlighting the role of benzothiazoles in addressing environmental challenges (Mukhtar et al., 2020).

Chemotherapeutic Potential

Benzothiazoles are recognized for their broad spectrum of antimicrobial, analgesic, and anti-inflammatory activities. Structural modifications of benzothiazole derivatives have been a focus area, with potential applications as antitumor agents. This research emphasizes the importance of benzothiazoles in the development of new chemotherapeutics (Ahmed et al., 2015).

Safety And Hazards

The safety data sheet for a related compound, 6-Hydroxybenzothiazole, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only in a well-ventilated area and to avoid breathing dust/fumes .

Future Directions

Benzothiazole derivatives, including 2-arylbenzothiazoles, have been identified as biologically active and industrially demanded compounds. They have been used in the design of a wide variety of aromatic azoles, and their synthesis methods have been divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Future research may focus on developing new synthetic approaches and patterns of reactivity for these compounds .

properties

IUPAC Name

6-hydroxy-1,3-benzothiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-4-8-9-6-2-1-5(11)3-7(6)12-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNVXSLNYDENJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxybenzo[d]thiazole-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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